ダフネチン

概要

科学的研究の応用

Daphnetin has a wide range of scientific research applications:

作用機序

ダフネチンは、複数のメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Daphnetin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It can be rapidly and stereoselectively metabolized to an active 8-O-methylated metabolite, namely daphnetin 8-methyl ether (daphnetin-Me) .

Cellular Effects

Daphnetin has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Daphnetin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It strongly binds with P53 and RRM2 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, daphnetin and daphnetin-Me peaked almost at the same time . A 2.1-fold higher area under the concentration–time curve (AUC) for daphnetin-Me were observed .

Dosage Effects in Animal Models

The effects of daphnetin vary with different dosages in animal models . After a single dose of 20 mg kg −1 in rats, a pharmacokinetic study of daphnetin was successfully applied .

Metabolic Pathways

Daphnetin is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

Daphnetin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and affects its localization or accumulation .

準備方法

合成経路と反応条件

ダフネチンは、さまざまな合成経路によって合成できます。一般的な方法の1つは、クマリンの7位と8位の水酸化です。 これは、過酸化水素と酢酸などの試薬を制御された条件下で使用して実現できます . 別の方法では、カテコールとリンゴ酸を原料として使用し、環化や酸化を含む一連の反応を経てダフネチンが得られます .

工業的製造方法

ダフネチンの工業的製造には、一般的にDaphne属植物からの抽出が用いられます。抽出プロセスには、植物材料の乾燥と粉砕、それに続くエタノールやメタノールなどの溶媒を使用した溶媒抽出が含まれます。 その後、カラムクロマトグラフィーなどの技術を用いて抽出物を精製し、ダフネチンを単離します .

化学反応の分析

反応の種類

ダフネチンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 酢酸の存在下での過酸化水素.

還元: メタノール中の水素化ホウ素ナトリウム.

置換: 塩基の存在下でのさまざまな求電子剤.

生成される主な生成物

酸化: ダフネチン-8-メチルエーテル.

還元: ジヒドロダフネチン誘導体.

置換: 抗酸化活性を強化した置換ダフネチン誘導体.

科学的研究への応用

ダフネチンは、幅広い科学的研究への応用があります。

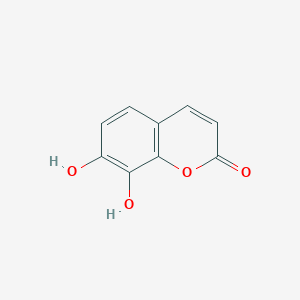

類似化合物との比較

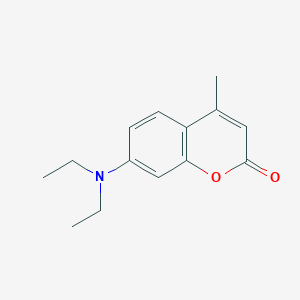

ダフネチンは、以下のクマリン誘導体などの他のクマリン誘導体と比較されます。

特性

IUPAC Name |

7,8-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEFPOUAMCWAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197560 | |

| Record name | Daphnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-35-1 | |

| Record name | Daphnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPHNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

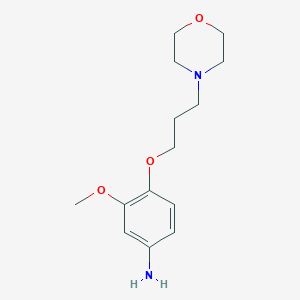

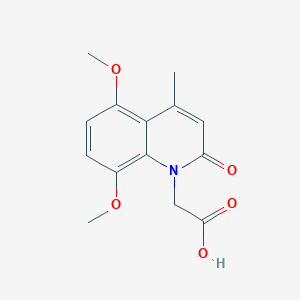

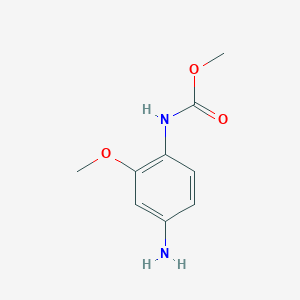

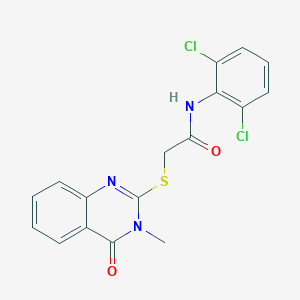

Feasible Synthetic Routes

A: Research suggests that Ribonucleotide Reductase (RNR) is a key molecular target of Daphnetin and its derivatives in exhibiting antimalarial effects. [, ] Daphnetin significantly reduces RNR activity in Plasmodium falciparum in vitro. [] This finding highlights the potential of Daphnetin derivatives as a new direction for developing effective antimalarial compounds. []

A: Studies demonstrate that Daphnetin inhibits Thromboxane A2 (TxA2) generation in platelets, primarily by regulating cytosolic phospholipase A2 (cPLA2) phosphorylation. [] This inhibition disrupts the positive feedback loop of TxA2, leading to a reduction in platelet aggregation and secretion. []

A: Daphnetin has been found to ameliorate intestinal inflammation in ulcerative colitis by suppressing the JAK2/STAT3 signaling pathway. This suppression is dependent on the regulation of REG3A. [] Overexpression of REG3A diminishes the protective effects of Daphnetin, while inhibiting JAK2/STAT3 signaling synergizes with Daphnetin's actions in LPS-stimulated Caco-2 cells. []

ANone: Daphnetin (7,8-dihydroxycoumarin) has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.

A: Studies on Daphnetin derivatives, specifically DA78 and DA79, indicate that modifications to the hydroxyl group at C7, C8, and adjacent sites significantly influence their antimalarial activity. [] While DA78 and DA79 show comparable activity to Daphnetin, other modifications resulted in reduced or abolished effects. [] Notably, DA79 exhibits greater potency than Daphnetin and DA78 in inhibiting Plasmodium falciparum RNR. []

A: Research shows that 7-methyl substitution in Daphnetin (creating Daphnetin-7-methylether, 7M-DNP) alters its glucuronidation profile. [] While Daphnetin's 8-O-glucuronidation is primarily catalyzed by UGT1A6 and UGT1A9, 7M-DNP is metabolized by a broader range of UGT isoforms, including UGT1A1, -1A3, -1A7, -1A8, and -1A9. [] Despite these metabolic differences, 7M-DNP retains comparable anti-inflammatory activity to Daphnetin. []

A: Studies using a Caco-2 monolayer model suggest that Daphnetin is absorbed through passive diffusion across the intestinal epithelium. [] This process is not significantly influenced by pH or P-glycoprotein efflux. [] In vivo studies in rats confirm these findings, indicating good absorption throughout the intestinal tract. []

A: Daphnetin exhibits potent schizontocidal activity against Plasmodium falciparum in vitro, comparable to Chloroquine. [] In vivo studies using Plasmodium berghei-infected mice demonstrate that Daphnetin, administered orally or intraperitoneally, shows significant antimalarial efficacy, comparable to Chloroquine. [] Additionally, combining Daphnetin with Primaquine enhances its effectiveness against the exo-erythrocytic stage of Plasmodium yoelii. [, ]

A: Daphnetin shows chemoprotective effects against diethylnitrosamine (DEN)-induced HCC in rats. [] It attenuates liver injury by reducing biochemical markers like ALP, ALT, AST, total bilirubin, and total protein. [] Daphnetin also enhances antioxidant defenses, reduces oxidative stress markers, and suppresses inflammatory reactions, contributing to its chemoprotective properties. []

A: One study in mice reported that administering high doses of Daphnetin (50 mg/kg) could lead to a decrease in hemoglobin concentration, suggesting potential anemia risk. []

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying Daphnetin and its metabolites in various biological matrices. [, ]

A: Studies using a rat intestinal perfusion model and Caco-2 monolayer model suggest that Daphnetin is not a substrate for P-gp efflux transporter. [, ] Verapamil, a P-gp inhibitor, did not significantly affect Daphnetin absorption in these models. [, ]

A: Daphnetin has been utilized in traditional Chinese medicine for its various pharmacological properties. [, ] Since the 1980s, it has been developed as an oral medication in China for treating coagulation disorders and rheumatoid arthritis. [, ]

A: Daphnetin research integrates knowledge and techniques from various fields, including pharmacology, medicinal chemistry, biochemistry, immunology, and molecular biology. This interdisciplinary approach is crucial for understanding its diverse biological activities, mechanisms of action, and therapeutic potential. For instance, investigating its effects on ulcerative colitis requires expertise in gastroenterology and immunology [], while exploring its antimalarial properties involves parasitology and drug discovery [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B354135.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B354136.png)

![1-(5-Chloro-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354154.png)

![Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B354157.png)

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B354174.png)

![7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354175.png)

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B354247.png)

![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)

![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)